molecular formula C9H13N B1295604 4-Ethyl-n-methylaniline CAS No. 37846-06-3

4-Ethyl-n-methylaniline

Cat. No. B1295604
CAS RN: 37846-06-3
M. Wt: 135.21 g/mol
InChI Key: YHWQJTNMKZWBBN-UHFFFAOYSA-N
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Patent
US06110967

Procedure details

4-Ethylaniline (2.4 g, 20 mmol) was dissolved in dichloromethane (150 ml), and triethylamine (8.4 ml, 60 mmol) and ethyl chloroformate (5.8 ml, 60 mmol) were added to the solution to stir the mixture for 2 hours. The reaction mixture was diluted with ethyl acetate, washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was dissolved in diethyl ether (20 ml). The solution was added dropwise to a suspension (20 ml) of lithium aluminum hydride (2.4 g, 63.2 mmol) in diethyl ether under cooling with ice water in a nitrogen atmosphere. The mixture was stirred for 1 hours as it was, and for 2 hours at room temperature. The solvent was distilled off under reduced pressure, and tetrahydrofuran (20 ml) was added to the residue. The resultant mixture was heated under reflux for 1 hour and 40 minutes. Ice and then water were gradually added to the reaction mixture. After potassium sulfate was additionally added, the mixture was extracted with ethyl acetate. The extract was additionally extracted with 1N hydrochloric acid. After the resultant extract was basified with a 4N aqueous solution of sodium hydroxide, it was extracted 3 times in total with ethyl acetate (twice) and diethyl ether (once), and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain 1.8 g of the title compound (oil).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].[CH2:10](N(CC)CC)C.ClC(OCC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>ClCCl.C(OCC)(=O)C.C(OCC)C>[CH3:10][NH:7][C:6]1[CH:8]=[CH:9][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.8 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir the mixture for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethyl ether (20 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hours as it
Duration
1 h
WAIT
Type
WAIT
Details
for 2 hours at room temperature
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and tetrahydrofuran (20 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour and 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
Ice and then water were gradually added to the reaction mixture
ADDITION
Type
ADDITION
Details
After potassium sulfate was additionally added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The extract was additionally extracted with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
After the resultant extract
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times in total with ethyl acetate (twice) and diethyl ether (once), and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.